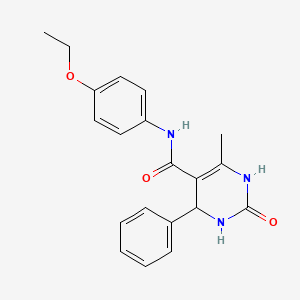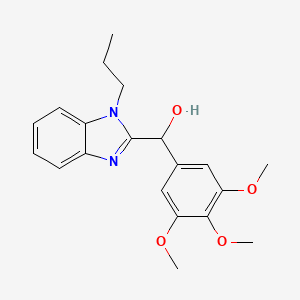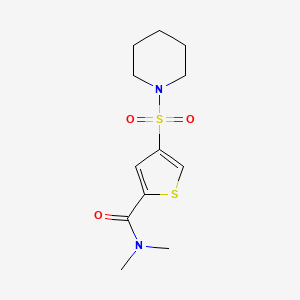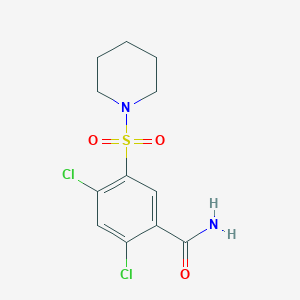![molecular formula C18H22O3 B4986216 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4986216.png)
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene, also known as Bisoprolol, is a beta-blocker medication that is commonly used to treat hypertension, angina pectoris, and heart failure. Bisoprolol is a selective beta-1-adrenergic receptor blocker that reduces the workload on the heart and lowers blood pressure.
作用機序
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene works by selectively blocking the beta-1-adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. This reduces the workload on the heart and lowers blood pressure. 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene also has antiarrhythmic effects and can reduce the risk of abnormal heart rhythms.
Biochemical and Physiological Effects:
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to have several biochemical and physiological effects. It reduces the activity of the sympathetic nervous system, which reduces the heart rate and the force of contraction. 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene also reduces the release of renin from the kidneys, which reduces the production of angiotensin II and aldosterone. This leads to a reduction in blood pressure and a decrease in the workload on the heart.
実験室実験の利点と制限
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has several advantages for lab experiments. It is a well-studied drug that has been extensively tested in clinical trials. It has a well-defined mechanism of action and can be used to study the effects of beta-blockers on the heart and blood vessels. However, 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene also has some limitations for lab experiments. It is a prescription drug that is difficult to obtain, and it may have side effects that could interfere with experimental results.
将来の方向性
There are several future directions for the study of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene. One area of research is the development of new beta-blockers that are more selective for the beta-1-adrenergic receptors. Another area of research is the study of the effects of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene on different types of heart disease, such as myocardial infarction and cardiac arrhythmias. Finally, the use of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene in combination with other drugs, such as angiotensin-converting enzyme inhibitors and diuretics, should be studied to determine the most effective treatment strategies for hypertension and heart failure.
Conclusion:
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene is a well-studied beta-blocker medication that is effective in the treatment of hypertension, angina pectoris, and heart failure. It works by selectively blocking the beta-1-adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of new beta-blockers, the study of the effects of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene on different types of heart disease, and the use of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene in combination with other drugs.
合成法
The synthesis of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene involves the reaction of 2,3-dimethyl-2-butene with 4-methoxyphenol in the presence of a base to form 2,3-dimethyl-3-(4-methoxyphenoxy)propanol. This intermediate is then reacted with 4-chlorobenzyl chloride to form 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene.
科学的研究の応用
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has been extensively studied in clinical trials and has been found to be effective in treating hypertension, angina pectoris, and heart failure. In addition, 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to improve exercise tolerance, reduce the risk of hospitalization, and improve overall survival in patients with heart failure. 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has also been studied in the treatment of atrial fibrillation and has been found to be effective in reducing the risk of stroke.
特性
IUPAC Name |
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-5-6-15(2)18(13-14)21-12-4-11-20-17-9-7-16(19-3)8-10-17/h5-10,13H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSYBLYCMLTBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methoxyphenoxy)propoxy]-1,4-dimethylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)

![8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B4986150.png)



![2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B4986181.png)
![N-[4-(aminocarbonyl)phenyl]-4-fluorobenzamide](/img/structure/B4986185.png)
![(3aS*,5S*,9aS*)-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986192.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4986200.png)

![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986222.png)
![N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4986229.png)
![ethyl 5-(aminocarbonyl)-2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4986231.png)